4-ethoxybutane-1-thiol
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Overview
Description
4-ethoxybutane-1-thiol is an organosulfur compound with the molecular formula C6H14OS. It is characterized by the presence of an ethoxy group attached to a butane chain, which is further connected to a thiol group. This compound is known for its distinctive sulfurous odor and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxybutane-1-thiol can be achieved through several methods. One common approach involves the reaction of 4-chlorobutane-1-thiol with ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the ethoxy group replaces the chlorine atom.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
4-ethoxybutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydrosulfide or thiourea can be employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alkanes.
Substitution: Various substituted thiols depending on the nucleophile used.
Scientific Research Applications
4-ethoxybutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-based redox reactions.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.
Mechanism of Action
The mechanism of action of 4-ethoxybutane-1-thiol involves its thiol group, which can participate in redox reactions. The thiol group can donate electrons, making it a potent reducing agent. This property allows it to interact with various molecular targets, including enzymes and proteins, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Butane-1-thiol: Lacks the ethoxy group, making it less versatile in certain chemical reactions.
4-methoxybutane-1-thiol: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
4-ethoxybutane-2-thiol: The thiol group is located at a different position on the butane chain, affecting its chemical properties.
Uniqueness
4-ethoxybutane-1-thiol is unique due to the presence of both an ethoxy group and a thiol group on the same molecule. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
1505614-03-8 |
---|---|
Molecular Formula |
C6H14OS |
Molecular Weight |
134.2 |
Purity |
95 |
Origin of Product |
United States |
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